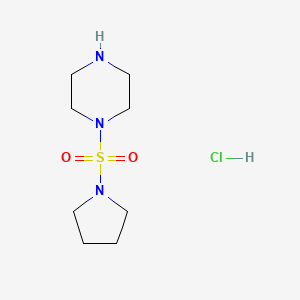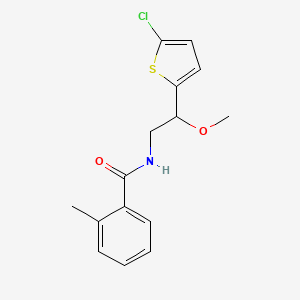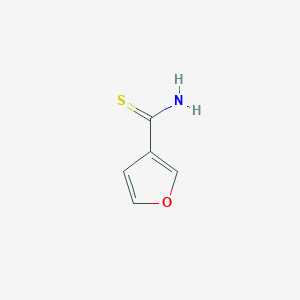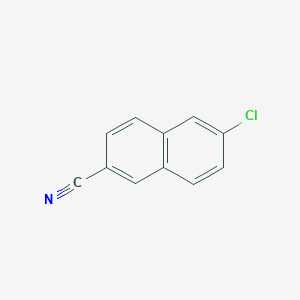![molecular formula C15H8Cl2F3N3S B2880798 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine CAS No. 2058813-24-2](/img/structure/B2880798.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine” is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine” are influenced by the presence of a fluorine atom and a pyridine in their structure . These distinctive properties are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) and their derivatives have become key structural motifs in agrochemicals. Specifically, the compound has applications in protecting crops from pests. Notably, fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their effectiveness in crop protection .
Pharmaceuticals
Several TFMP derivatives also find use in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many others are currently undergoing clinical trials. The distinctive properties of TFMP, arising from its fluorine content and pyridine structure, contribute to its biological activities. Researchers continue to explore novel applications for TFMP in drug development .
Veterinary Applications
Beyond human medicine, TFMP derivatives play a role in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval. These compounds offer promise in addressing animal health concerns .
Organic Synthesis
The compound 3-chloro-5-(trifluoromethyl)pyridin-2-ol, a close relative, serves as a commonly used reagent in organic synthesis. Researchers employ it extensively in drug synthesis, pesticide development, and material chemistry. Its fluoro-substituted nature allows participation in alkylation and chlorination reactions, making it valuable in creating complex organic molecules .
Bacterial Phosphopantetheinyl Transferase Inhibition
A specific derivative, 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), acts as a potent inhibitor of bacterial phosphopantetheinyl transferase. By attenuating secondary metabolism, it thwarts bacterial growth and holds promise for antimicrobial research .
Functional Materials
While less explored, TFMP derivatives may find applications in functional materials. Their unique properties could contribute to novel materials for various purposes, such as coatings, sensors, or catalysts.
Wirkmechanismus
Target of Action
The primary target of this compound is the bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the bacteria, thwarting their growth .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . By inhibiting PPTases, it attenuates secondary metabolism in bacteria . This disruption in metabolism hinders bacterial growth .
Pharmacokinetics
The compound has been found to have high oral bioavailability and moderate clearance rate in preclinical species . The in vitro absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo pharmacokinetic profiles, have been highlighted to demonstrate the potential utility of this small-molecule inhibitor .
Result of Action
The compound’s action results in the attenuation of bacterial growth . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3S/c16-9-1-3-10(4-2-9)22-14-23-12(7-24-14)13-11(17)5-8(6-21-13)15(18,19)20/h1-7H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNRSUXEGAPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl 3,4,5-trimethoxybenzenecarboxylate](/img/structure/B2880719.png)

![3-(4-Methylphenyl)sulfonyl-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2880721.png)

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)


![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)
![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)